Tetradodecylammonium tetrakis(4-chlorophenyl)borate (CAS 100581-42-8), universally designated as ETH 500 in electroanalytical chemistry, is an ultra-lipophilic, electrochemically inert salt utilized primarily as a background electrolyte additive in polymeric ion-selective electrodes (ISEs) and optodes. Composed of a massive 48-carbon tetradodecylammonium cation and a bulky tetrakis(4-chlorophenyl)borate anion, it possesses an exceptionally high partition coefficient (LogP ≈ 23). In procurement and sensor formulation, it is selected to drastically reduce bulk membrane resistance and increase the concentration of mobile charge carriers without acting as a competitive ion-exchanger. This makes it an indispensable raw material for manufacturing pulsed voltammetric sensors, solid-contact ISEs, and continuous environmental monitoring devices where long-term stability, low ohmic drop, and precise electrochemical control are mandatory [1].
Substituting ETH 500 with standard quaternary ammonium salts (like tetrabutylammonium tetraphenylborate) or active ion-exchangers (such as potassium tetrakis(4-chlorophenyl)borate, KTpClPB) leads to catastrophic sensor failure in advanced electrochemical setups. Standard salts lack the extreme lipophilicity of ETH 500, resulting in rapid leaching from the plasticized PVC or polyurethane membrane into the aqueous sample, which causes severe signal drift and shortens the sensor's operational lifespan from months to mere days [1]. Conversely, active ion-exchangers like KTpClPB or TDMAC cannot be used in high concentrations to lower resistance because they actively compete with the neutral ionophore, fundamentally altering the sensor's selectivity profile and causing severe cross-interference [2]. Thus, ETH 500 is strictly required when a manufacturer needs to decouple membrane conductivity from ion selectivity.
In the fabrication of solid-contact ion-selective electrodes (SC-ISEs) and pulsed chronopotentiometric sensors, high membrane resistance causes signal-distorting ohmic (IR) drops. The incorporation of ETH 500 into solvent polymeric membranes acts as a highly mobile, inert background electrolyte. Studies show that adding ETH 500 can decrease bulk membrane resistance from unworkable levels (>10 MΩ, and up to 700 MΩ in some un-doped solid-contact systems) down to <1 MΩ to 35 MΩ depending on the polymer matrix [1]. Without ETH 500, membranes subjected to current pulses often fail to exhibit measurable transition times at amplitudes larger than −15 μA.
| Evidence Dimension | Bulk Membrane Resistance |
| Target Compound Data | <1 MΩ to 35 MΩ (with ETH 500 doping) |
| Comparator Or Baseline | >10 MΩ to 700 MΩ (un-doped baseline) |
| Quantified Difference | Up to a 20-fold to 100-fold reduction in electrical resistance |
| Conditions | Plasticized PVC or solid-contact ISE matrices under pulsed current or impedance spectroscopy |
Crucial for procurement in manufacturing pulsed voltammetric and chronopotentiometric sensors where low ohmic resistance is required for accurate signal transduction.
A primary failure mode for continuous monitoring sensors is the leaching of membrane components into the aqueous sample. ETH 500 possesses an exceptionally high lipophilicity (LogP ≈ 23), driven by its 48-carbon tetradodecylammonium cation and bulky borate anion. Compared to lower molecular weight salts like potassium tetraphenylborate (KTPB), ETH 500 exhibits near-zero leaching into aqueous phases. This prevents the gradual loss of permselectivity and stabilizes the internal diffusion potentials, extending the reliable, calibration-free operational lifetime of the sensor from days to several months [1].
| Evidence Dimension | Membrane retention and signal drift over time |
| Target Compound Data | Stable continuous operation for weeks to months (ETH 500) |
| Comparator Or Baseline | Rapid leaching and signal drift within days (KTPB or lower MW salts) |
| Quantified Difference | Orders of magnitude lower aqueous solubility and leaching rate |
| Conditions | Continuous exposure to aqueous samples in environmental or clinical monitoring |
Directly dictates the maintenance cycle and commercial viability of remotely deployed or continuous-flow industrial sensors.
At high analyte concentrations, ISEs often suffer from Donnan failure—the unwanted co-extraction of primary target ions and sample counter-ions into the sensing membrane, leading to super-Nernstian responses and loss of accuracy. Doping the membrane with a high concentration of ETH 500 provides a massive excess of internal mobile ions, which buffers the membrane-internal diffusion potentials. This prevents the spontaneous co-extraction of external salts, successfully extending the upper Nernstian detection limit of the electrode and maintaining linear response in highly concentrated samples where standard membranes fail [1].
| Evidence Dimension | Upper Nernstian Detection Limit |
| Target Compound Data | Linear Nernstian response maintained at high sample concentrations |
| Comparator Or Baseline | Super-Nernstian deviation (Donnan failure) in standard membranes |
| Quantified Difference | Significant extension of the linear dynamic range at the upper concentration boundary |
| Conditions | High concentration sample solutions (e.g., concentrated brines or low pH) |
Allows the sensor to be procured for use in undiluted industrial brines, heavy industrial process monitoring, or extreme pH environments.
To lower resistance, manufacturers must add ionic species to the membrane. However, active ion-exchangers like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) dictate sensor selectivity; adding them in excess of the neutral ionophore destroys the sensor's target specificity. ETH 500 is electrochemically inert and does not compete with the ionophore for target ions. It can be added at massive excesses (e.g., >50 mol% relative to the ionophore) to tune conductivity without negatively impacting the potentiometric selectivity coefficients established by the primary carrier [1].
| Evidence Dimension | Sensor Selectivity Coefficients |
| Target Compound Data | Unaltered selectivity despite >50 mol% electrolyte doping (ETH 500) |
| Comparator Or Baseline | Severe cross-interference and loss of specificity (excess KTpClPB) |
| Quantified Difference | Complete preservation of ionophore-driven selectivity vs. exchanger-driven interference |
| Conditions | Polymeric membranes with high background electrolyte concentrations |
Gives formulation engineers the freedom to optimize electrical properties without sacrificing the analytical accuracy of the sensor.
Because these advanced sensing modes require the passage of electrical current through the membrane, high ohmic resistance is fatal to signal integrity. ETH 500 is the mandatory procurement choice to lower bulk resistance to <1 MΩ without altering the selectivity of the neutral ionophore, enabling accurate time-resolved readouts [1].
In the transition from liquid-filled to solid-contact electrodes (e.g., using PEDOT:PSS or carbon nanotubes), maintaining stable phase boundary potentials and low impedance is critical. ETH 500 provides the necessary mobile charge carriers in the polymeric layer to ensure rapid, Nernstian response times and stable effective capacitance [2].
Sensors deployed in remote or harsh industrial environments cannot be frequently recalibrated. The extreme lipophilicity (LogP ≈ 23) of ETH 500 prevents the leaching of the background electrolyte into the sample stream, ensuring signal stability and permselectivity over months of continuous operation [3].
For applications requiring the direct measurement of undiluted industrial brines or highly acidic solutions, standard ISEs suffer from Donnan failure. Formulating membranes with high concentrations of ETH 500 prevents counter-ion co-extraction, extending the upper detection limit and maintaining linear accuracy [4].
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